4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile
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Overview
Description
4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile is a chemical compound with the molecular formula C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with butanenitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Amino-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)amino]-1-deoxy-5-O-phosphonopentitol: A compound with a similar pyrimidine structure.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl methacrylates: Compounds with similar dioxo-tetrahydropyrimidine structures.
Uniqueness
4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-(5-amino-2,4-dioxopyrimidin-1-yl)butanenitrile |
InChI |
InChI=1S/C8H10N4O2/c9-3-1-2-4-12-5-6(10)7(13)11-8(12)14/h5H,1-2,4,10H2,(H,11,13,14) |
InChI Key |
YCUJMTHUXCAEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCC#N)N |
Origin of Product |
United States |
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